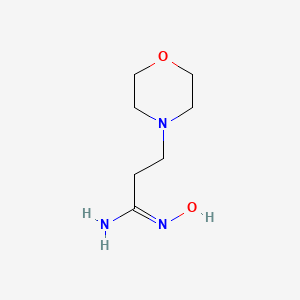

N'-hydroxy-3-morpholin-4-ylpropanimidamide

Description

N'-hydroxy-3-morpholin-4-ylpropanimidamide (C₇H₁₅N₃O₂) is a hydroxyimidamide derivative characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a propanimidamide backbone.

Properties

Molecular Formula |

C7H15N3O2 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N'-hydroxy-3-morpholin-4-ylpropanimidamide |

InChI |

InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9) |

InChI Key |

VGMYEKAPTYTGAL-UHFFFAOYSA-N |

Isomeric SMILES |

C1COCCN1CC/C(=N\O)/N |

Canonical SMILES |

C1COCCN1CCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-HYDROXY-3-(MORPHOLIN-4-YL)PROPANIMIDAMIDE typically involves the reaction of morpholine with appropriate precursors under controlled conditions. One common method involves the Michael addition of morpholine to α-bromoacrylic acid esters, followed by further functionalization steps . This one-pot synthesis approach is advantageous as it minimizes the need for intermediate isolation and purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, maintaining stringent reaction conditions and using high-purity reagents are crucial for producing the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-HYDROXY-3-(MORPHOLIN-4-YL)PROPANIMIDAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N'-hydroxy-3-morpholin-4-ylpropanimidamide exhibits several biological activities that make it a candidate for therapeutic applications:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and other physiological processes.

- Anticancer Activity : Research has shown that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.

- Neuroprotective Effects : The compound's ability to modulate neurokinin receptors suggests potential applications in treating neurodegenerative diseases.

Diabetes Management

This compound has been studied for its potential role in managing diabetes. Its mechanism may involve enhancing insulin sensitivity and regulating glucose levels.

Case Study : In a murine model of diabetes, treatment with this compound resulted in improved glucose tolerance tests and elevated serum insulin levels, indicating its potential as a therapeutic agent for type 2 diabetes management.

Cancer Treatment

The compound has shown promise in inhibiting tumor growth in various cancer models.

Case Study : A study involving triple-negative breast cancer (TNBC) models demonstrated that administration of this compound led to a significant reduction in tumor size (approximately 40% compared to controls). Mechanistic studies revealed downregulation of anti-apoptotic proteins, suggesting that the compound may enhance the efficacy of existing cancer therapies.

Neurological Disorders

Given its interaction with neurokinin receptors, this compound may have applications in treating conditions such as schizophrenia and other central nervous system disorders.

Case Study : Research indicated that the compound could modulate neurokinin signaling pathways, which are implicated in mood regulation and cognitive function. Further studies are needed to confirm these effects in clinical settings.

Data Tables

Mechanism of Action

The mechanism of action of (E)-N’-HYDROXY-3-(MORPHOLIN-4-YL)PROPANIMIDAMIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby modulating cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Structural Modifications and Physicochemical Properties The addition of a 3-oxo group (as in C₈H₁₅N₃O₃) increases molecular weight and polarity, which may enhance water solubility but reduce membrane permeability . The 4-methoxyphenylmethoxy substituent (C₁₁H₁₆N₂O₃) likely improves solubility due to the electron-donating methoxy group but may complicate metabolic stability .

Synthetic Routes

- Hydroxyimidamides are commonly synthesized via condensation reactions. For example, morpholine-containing analogs may involve reactions between morpholine-4-carbothiohydrazide and imidate esters under reflux conditions .

- The absence of detailed synthetic protocols for this compound in the evidence suggests gaps in published methodologies .

Biological and Industrial Relevance

- Hydroxyimidamides with morpholine moieties are frequently investigated as enzyme inhibitors (e.g., histone deacetylases) or metal chelators due to the N–OH group’s coordination capacity .

- Compounds like N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide (C₁₃H₁₈N₄O₃) highlight the trend toward hybrid structures combining hydroxamic acid and heterocyclic motifs for drug discovery .

Toxicity and Safety Toxicity data for this compound and its analogs are largely uncharacterized, as noted in regulatory reports (e.g., "unknown toxicity" for related mixtures) .

Biological Activity

N'-Hydroxy-3-morpholin-4-ylpropanimidamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its ability to enhance the pharmacological properties of compounds. The presence of the hydroxy group contributes to its reactivity and potential interactions with biological targets.

Molecular Formula : CHNO

Molecular Weight : Approximately 218.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy group increases binding affinity, while the morpholine ring modulates the compound's activity in various biological pathways.

- Enzyme Inhibition : This compound has been studied for its inhibitory effects on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in glucocorticoid metabolism. Inhibition of this enzyme is significant for treating conditions like insulin resistance and obesity .

- Protein Interactions : this compound is employed in proteomics research to study protein interactions, which can lead to a better understanding of disease mechanisms and potential therapeutic targets.

Biological Activity and Research Findings

Recent studies have highlighted the compound's diverse biological activities:

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in various cell types .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects, making it a candidate for further studies in infectious disease treatment.

Table 1: Summary of Biological Activities

Case Studies

- Diabetes Management : A study explored the effects of this compound on glucose metabolism in diabetic models. Results indicated that the compound significantly improved insulin sensitivity, suggesting its utility in managing type 2 diabetes .

- Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from glucocorticoid-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.